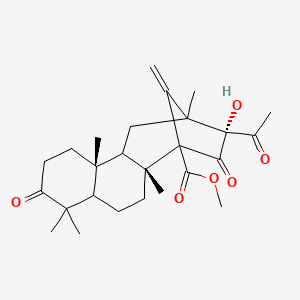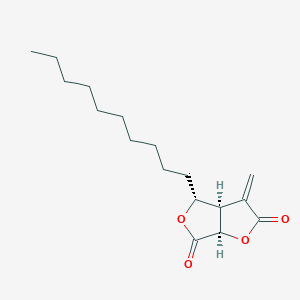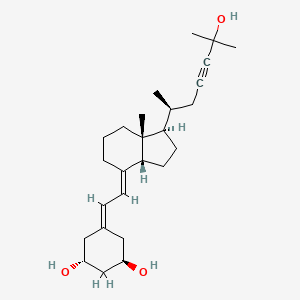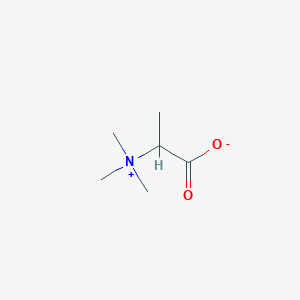
Methylbetain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine betaine is an alanine derivative.
Wissenschaftliche Forschungsanwendungen
Attenuation of Atherosclerotic Lesions
Betaine, a compound related to Methylbetain, has been shown to reduce atherosclerotic lesions in apolipoprotein E-deficient mice. This suggests that despite exacerbating hyperlipidemia, betaine may exert anti-atherogenic effects by inhibiting aortic inflammatory responses mediated by TNF-α (Shiwei Lv et al., 2009).
Epigenetic Mechanism in Diabetic Neuropathy
A study investigated the role of DNA methylation, an epigenetic mechanism, in the pathogenesis of diabetic neuropathy. The research showed different DNA methylation profiles in patients with Type 1 Diabetes Mellitus with autonomic neuropathy, indicating the role of epigenetic mechanisms in the development of chronic complications of diabetes (J. Gastoł et al., 2020).
Antihyperglycemic Activity and Antidiabetic Effect
Methyl caffeate, isolated from Solanum torvum Swartz. fruit, exhibited antihyperglycemic effects and potential as an oral antidiabetic drug. The study demonstrated its influence on blood glucose levels, body weight, and various biochemical parameters in diabetic rats (G. R. Gandhi et al., 2011).
Endocrine Disruptor Effects on Epigenetic Alterations
Exposure to Methoxychlor, an endocrine disruptor, can lead to epigenetic alterations in adult ovarian genes. This study highlights the impact of environmental factors on epigenetic programming and adult-onset diseases, specifically through DNA methylation changes (A. Zama & M. Uzumcu, 2009).
Diabetes and Epigenetic Dysregulation
Research on the role of DNA methylation in metabolic memory phenomena associated with diabetic retinopathy emphasized the dynamic nature of DNA and its role in regulating gene expression linked to retinal mitochondrial homeostasis. This study contributes to understanding the progression of diabetic retinopathy and the role of epigenetics in diabetes (M. Mishra & R. Kowluru, 2016).
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
CJKONRHMUGBAQI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])[N+](C)(C)C |
Kanonische SMILES |
CC(C(=O)[O-])[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





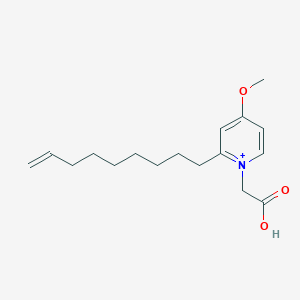
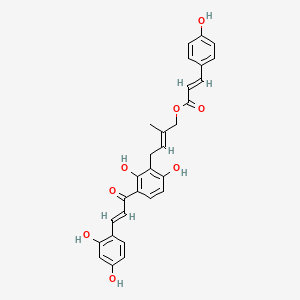

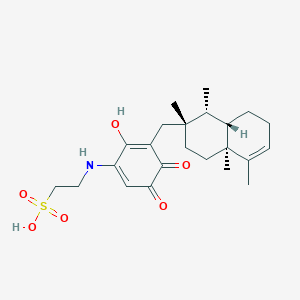
amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)

